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molecular formula C9H10O4S B1428642 Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate CAS No. 865187-80-0

Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate

Cat. No. B1428642
M. Wt: 214.24 g/mol
InChI Key: CZVXRIPCFBZBGR-UHFFFAOYSA-N
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Patent
US07449580B2

Procedure details

100.0 g of dimethyl 1,3-acetonedicarboxylate was dissolved in 2,800 ml of dioxane, and added thereto were 52.5 g of 2,5-dihydroxy-1,4-dithiane and 5.0 g of lithium bromide. The resulting mixture was refluxed for 15 hours, cooled to room temperature, and concentrated by evaporation. To the residue, 1,000 ml of n-hexane was added, stirred, and the hexane layer was separated. This extraction procedure was repeated twice using 500 ml portions of n-hexane. The separated n-hexane layers were combined and concentrated under reduced pressure to obtain 60.9 g (yield of 49%) of the title compound as an oil, which was directly used in the next step without any purification. An analytical sample of the title compound could be obtained by vacuum distillation.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=O)=[O:4].O[CH:14]1[CH2:19]SC(O)C[S:15]1.[Br-].[Li+]>O1CCOCC1>[CH3:1][O:2][C:3]([CH2:5][C:6]1[S:15][CH:14]=[CH:19][C:8]=1[C:9]([O:11][CH3:12])=[O:10])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC(=O)CC(=O)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
52.5 g
Type
reactant
Smiles
OC1SCC(SC1)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[Br-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
ADDITION
Type
ADDITION
Details
To the residue, 1,000 ml of n-hexane was added
CUSTOM
Type
CUSTOM
Details
the hexane layer was separated
EXTRACTION
Type
EXTRACTION
Details
This extraction procedure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CC=1SC=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 60.9 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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